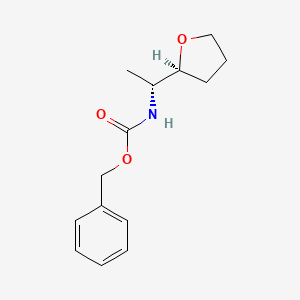
Benzyl ((R)-1-((R)-tetrahydrofuran-2-YL)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (®-1-(®-tetrahydrofuran-2-YL)ethyl)carbamate is a complex organic compound that features a benzyl group, a tetrahydrofuran ring, and a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (®-1-(®-tetrahydrofuran-2-YL)ethyl)carbamate typically involves the reaction of benzyl chloroformate with ®-1-(®-tetrahydrofuran-2-yl)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (®-1-(®-tetrahydrofuran-2-YL)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of a lactone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl (®-1-(®-tetrahydrofuran-2-YL)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrases.
Medicine: Explored for its potential therapeutic effects due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzyl (®-1-(®-tetrahydrofuran-2-YL)ethyl)carbamate involves its interaction with specific molecular targets. For example, it can inhibit carbonic anhydrases by coordinating with the catalytic zinc ion, mimicking the binding of bicarbonate . This interaction can disrupt the enzyme’s activity, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Similar structure but lacks the tetrahydrofuran ring.
Tetrahydrofuran-2-yl carbamate: Similar structure but lacks the benzyl group.
Benzyl (®-1-(®-tetrahydrofuran-2-YL)ethyl)amine: Similar structure but the carbamate group is replaced with an amine.
Uniqueness
Benzyl (®-1-(®-tetrahydrofuran-2-YL)ethyl)carbamate is unique due to the presence of both the benzyl group and the tetrahydrofuran ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C14H19NO3 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
benzyl N-[(1R)-1-[(2S)-oxolan-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C14H19NO3/c1-11(13-8-5-9-17-13)15-14(16)18-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,15,16)/t11-,13+/m1/s1 |
Clave InChI |
JPIGWYXBTLZMED-YPMHNXCESA-N |
SMILES isomérico |
C[C@H]([C@@H]1CCCO1)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C1CCCO1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



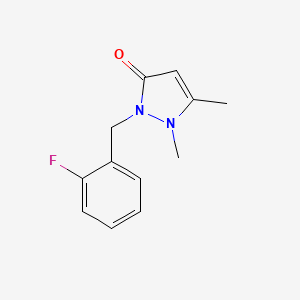
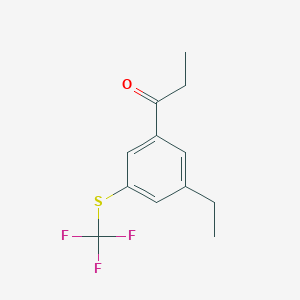
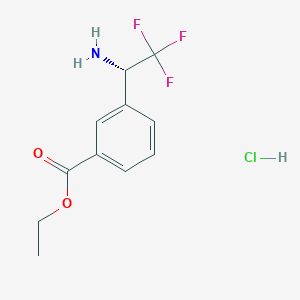

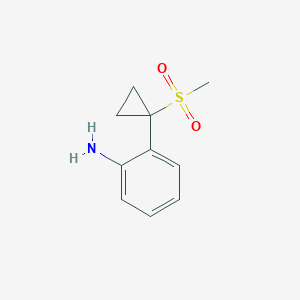
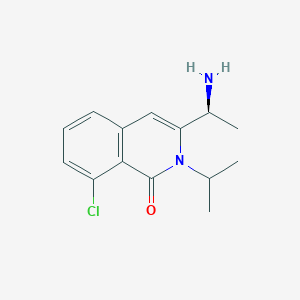
![2-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B14035183.png)
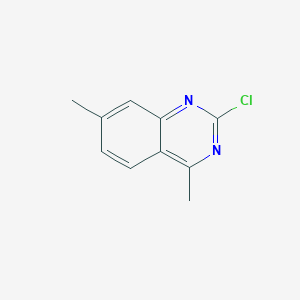
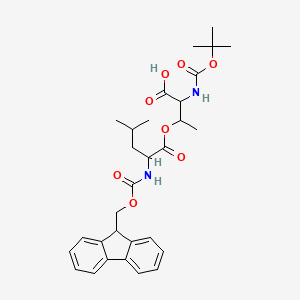
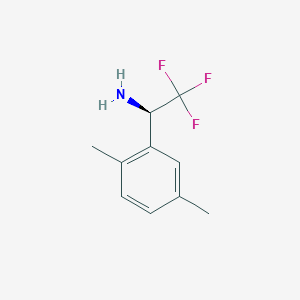

![Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14035205.png)

